

# Structure Elucidation of 1,4-Dibromobutane-d4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **1,4-dibromobutane-d4**, a deuterated isotopologue of **1,4-dibromobutane**. While specific experimental data for the deuterated compound is not readily available in public databases, this guide outlines the expected spectroscopic characteristics based on the well-documented data of its non-deuterated counterpart and established principles of isotopic effects in spectroscopy. This document is intended to serve as a valuable resource for researchers working with deuterated compounds in fields such as drug development, mechanistic studies, and as internal standards for quantitative analysis.

## **Spectroscopic Data Summary**

The following tables summarize the expected and observed quantitative data for the structure elucidation of **1,4-dibromobutane-d4**. For comparative purposes, the experimental data for the non-deuterated **1,4-dibromobutane** is also provided. The predicted data for **1,4-dibromobutane-d4** is based on the common isomer, **1,4-dibromobutane-2,2,3,3-d4**.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Compound	Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1,4- Dibromobuta ne-d4	1,4 (-CH <sub>2</sub> Br)	~3.44	Singlet	N/A	4H
1,4- Dibromobuta ne[1][2]	1,4 (-CH <sub>2</sub> Br)	3.44	Triplet	6.7	4H
2,3 (-CH <sub>2</sub> -)	2.03	Quintet	6.7	4H	

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Compound	Position	Chemical Shift (δ, ppm)
1,4-Dibromobutane-d4	1,4 (C-Br)	~33.5
2,3 (C-D)	~30.0 (with C-D coupling)	
1,4-Dibromobutane[3][4]	1,4 (C-Br)	33.5
2,3 (C-C)	30.3	

Table 3: Predicted Mass Spectrometry Data



Compound	Predicted m/z	Interpretation
1,4-Dibromobutane-d4	220, 222, 224	Molecular ion cluster [M, M+2, M+4]+
141, 143	[M - Br] <sup>+</sup>	
58	[C <sub>4</sub> D <sub>4</sub> H <sub>4</sub> ] <sup>+</sup>	_
1,4-Dibromobutane[5][6]	214, 216, 218	Molecular ion cluster [M, M+2, M+4]+
135, 137	[M - Br] <sup>+</sup>	
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	_

Table 4: Predicted Infrared (IR) Spectroscopy Data

Compound	Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )
1,4-Dibromobutane-d4	C-D Stretch	~2100 - 2250
C-H Stretch	2950 - 2850	
C-Br Stretch	650 - 550	_
1,4-Dibromobutane[7][8]	C-H Stretch	2950 - 2850
C-Br Stretch	645	

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the chemical environment of the protons and carbons in the molecule.



#### Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of 1,4-dibromobutane-d4.
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Instrument Setup:
  - Place the NMR tube in the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Data Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- 13C NMR Data Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra and perform baseline correction.



• Integrate the peaks in the <sup>1</sup>H NMR spectrum and reference the chemical shifts to TMS.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

- Sample Introduction:
  - Introduce a small amount of the liquid sample via direct infusion or through a gas chromatograph (GC-MS).
- Ionization:
  - Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:
  - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Acquisition and Analysis:
  - Record the mass spectrum, noting the molecular ion cluster and major fragment ions.
  - The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

Sample Preparation:

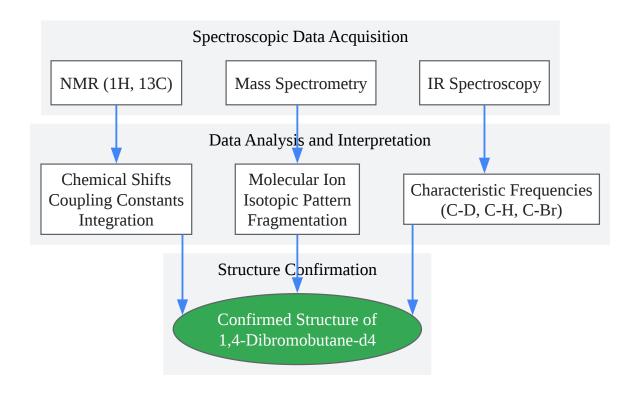


- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Background Spectrum:
  - Acquire a background spectrum of the empty salt plates or the clean ATR crystal.
- Sample Spectrum:
  - Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to specific functional groups (e.g., C-H, C-D, C-Br bonds).

#### **Visualizations**

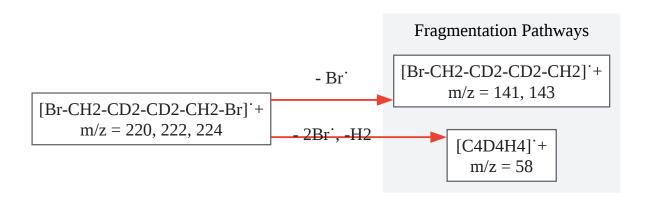
The following diagrams illustrate the logical workflow for structure elucidation and the predicted mass spectral fragmentation pattern of **1,4-dibromobutane-d4**.





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Caption: Logical workflow for the structure elucidation of **1,4-Dibromobutane-d4**.



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